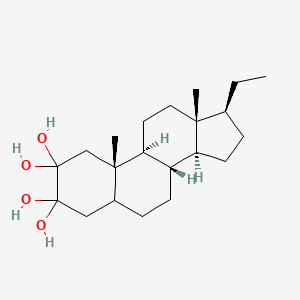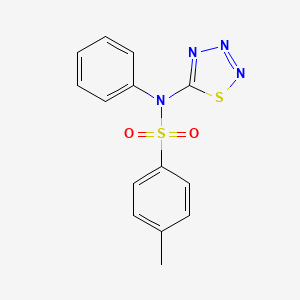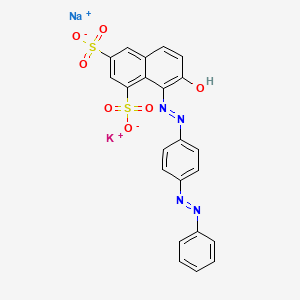![molecular formula C38H38N4O8 B14473390 1-Isocyanato-2-[(4-isocyanatophenyl)methyl]benzene;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene;2-methyloxirane;oxirane;propane-1,2-diol CAS No. 72088-97-2](/img/structure/B14473390.png)
1-Isocyanato-2-[(4-isocyanatophenyl)methyl]benzene;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene;2-methyloxirane;oxirane;propane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Propanediol, polymer with 1-isocyanato-2-[(4-isocyanatophenyl)methyl]benzene, 1,1’-methylenebis[4-isocyanatobenzene], methyloxirane and oxirane is a complex polymer. This compound is formed from the polymerization of 1,2-propanediol and various isocyanate compounds including 1-isocyanato-2-[(4-isocyanatophenyl)methyl]benzene, 1,1’-methylenebis[4-isocyanatobenzene], methyloxirane, and oxirane . It is commonly used in the production of polyurethane-based materials such as foams, adhesives, and coatings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves the polymerization of 1,2-propanediol with isocyanate compounds. The reaction typically occurs under controlled conditions to ensure the proper formation of the polymer. The reaction conditions include maintaining specific temperatures and using catalysts to facilitate the polymerization process .
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale polymerization reactors where the reactants are mixed and allowed to react under controlled conditions. The process is optimized to produce high yields of the polymer with consistent quality. The use of advanced technologies and equipment ensures the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
1,2-Propanediol, polymer with 1-isocyanato-2-[(4-isocyanatophenyl)methyl]benzene, 1,1’-methylenebis[4-isocyanatobenzene], methyloxirane and oxirane undergoes various chemical reactions including:
Oxidation: The polymer can undergo oxidation reactions, leading to the formation of oxidized products.
Reduction: Reduction reactions can occur, resulting in the reduction of specific functional groups within the polymer.
Substitution: Substitution reactions can take place, where certain groups within the polymer are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions vary depending on the desired reaction and the specific functional groups involved .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation reactions may produce oxidized derivatives of the polymer, while substitution reactions may result in modified polymers with different functional groups .
Scientific Research Applications
1,2-Propanediol, polymer with 1-isocyanato-2-[(4-isocyanatophenyl)methyl]benzene, 1,1’-methylenebis[4-isocyanatobenzene], methyloxirane and oxirane has various scientific research applications, including:
Chemistry: Used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Biology: Investigated for its potential use in biomedical applications, such as drug delivery systems and tissue engineering.
Medicine: Explored for its potential therapeutic properties and as a component in medical devices.
Mechanism of Action
The mechanism of action of this polymer involves its interaction with specific molecular targets and pathways. The polymer can interact with various biological molecules, leading to changes in their structure and function. The exact molecular targets and pathways involved depend on the specific application and the environment in which the polymer is used .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Propanediol, polymer with 1-isocyanato-2-[(4-isocyanatophenyl)methyl]benzene and oxirane
- 1,2-Propanediol, polymer with 1-isocyanato-2-[(4-isocyanatophenyl)methyl]benzene and methyloxirane
- 1,2-Propanediol, polymer with 1-isocyanato-2-[(4-isocyanatophenyl)methyl]benzene and 1,1’-methylenebis[4-isocyanatobenzene]
Uniqueness
The uniqueness of 1,2-Propanediol, polymer with 1-isocyanato-2-[(4-isocyanatophenyl)methyl]benzene, 1,1’-methylenebis[4-isocyanatobenzene], methyloxirane and oxirane lies in its specific combination of monomers, which imparts unique properties to the polymer. These properties include enhanced mechanical strength, chemical resistance, and versatility in various applications .
Properties
CAS No. |
72088-97-2 |
|---|---|
Molecular Formula |
C38H38N4O8 |
Molecular Weight |
678.7 g/mol |
IUPAC Name |
1-isocyanato-2-[(4-isocyanatophenyl)methyl]benzene;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene;2-methyloxirane;oxirane;propane-1,2-diol |
InChI |
InChI=1S/2C15H10N2O2.C3H8O2.C3H6O.C2H4O/c18-10-16-14-5-1-12(2-6-14)9-13-3-7-15(8-4-13)17-11-19;18-10-16-14-7-5-12(6-8-14)9-13-3-1-2-4-15(13)17-11-19;1-3(5)2-4;1-3-2-4-3;1-2-3-1/h2*1-8H,9H2;3-5H,2H2,1H3;3H,2H2,1H3;1-2H2 |
InChI Key |
RRBBFSIMIHLJPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CO1.CC(CO)O.C1CO1.C1=CC=C(C(=C1)CC2=CC=C(C=C2)N=C=O)N=C=O.C1=CC(=CC=C1CC2=CC=C(C=C2)N=C=O)N=C=O |
Related CAS |
72088-97-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



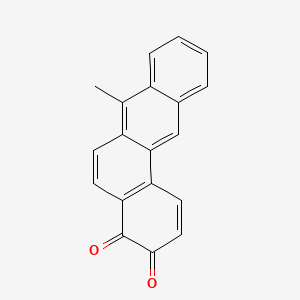
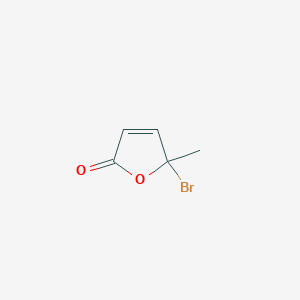

![2-Methyl-5,7-diphenylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14473337.png)
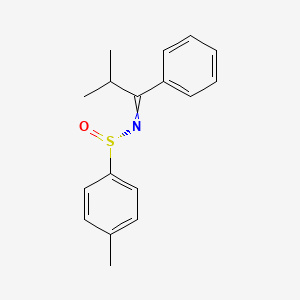
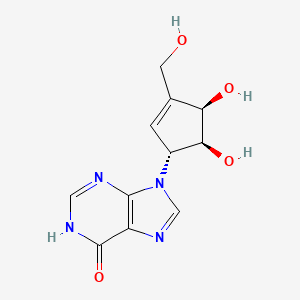
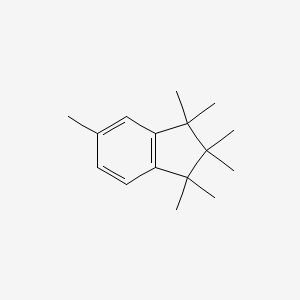
![Diethyl [2-(furan-2-yl)ethenyl]phosphonate](/img/structure/B14473365.png)
